Methyl 2-(3-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyphenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenylacrylic acid is reacted with methyl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of heterogeneous catalysts in these processes also enhances the efficiency and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for transesterification reactions.
Major Products
Oxidation: 3-methoxyphenylacrylic acid.
Reduction: 3-methoxyphenylpropanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is used in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxyphenyl)acrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, this compound can interact with enzymes that catalyze ester hydrolysis, leading to the release of active metabolites . The molecular targets and pathways involved depend on the specific application and the nature of the metabolites formed.
Comparison with Similar Compounds
Methyl 2-(3-methoxyphenyl)acrylate can be compared with other similar compounds, such as:
Methyl acrylate: A simpler ester with a similar reactivity profile but lacking the methoxyphenyl group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Butyl acrylate: A longer-chain ester with different physical properties and applications.
The uniqueness of this compound lies in its methoxyphenyl group, which imparts specific reactivity and properties that are valuable in various applications.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3 |
InChI Key |
ITSQNSJVBVOVKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.